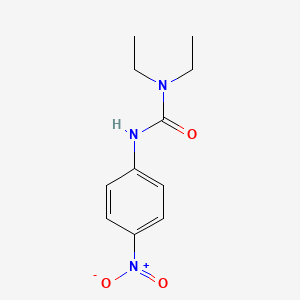

1,1-Diethyl-3-(4-nitrophenyl)urea

Description

Significance of Urea (B33335) Scaffold in Organic Chemistry Research

The urea functional group is a cornerstone in various fields of chemical science, particularly in medicinal chemistry and materials science. First synthesized in a laboratory by Friedrich Wöhler in 1828, this event marked a pivotal moment in the history of chemistry, bridging the gap between inorganic and organic compounds.

The significance of the urea scaffold stems from its unique structural and electronic properties. The planar geometry of the urea moiety and its capacity to act as both a hydrogen bond donor and acceptor allow it to form strong and specific interactions with biological macromolecules. This ability to mimic peptide bonds makes urea derivatives valuable scaffolds in drug design. Numerous therapeutic agents across a wide range of applications, including anticancer, antiviral, and antibacterial drugs, incorporate a urea group to enhance binding to target proteins and modulate pharmacological properties.

Overview of Nitroaromatic Compounds in Chemical Sciences

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a class of chemicals with immense industrial and research importance. evitachem.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. epo.org This electronic feature makes nitroaromatics key precursors in the synthesis of a vast array of other functionalized molecules.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial building blocks for pharmaceuticals, dyes, and polymers. epo.org Beyond their role as synthetic intermediates, nitroaromatic compounds themselves are used in the manufacturing of explosives, pesticides, and herbicides. evitachem.comhairuichem.com Their electron-deficient nature also makes them objects of study in materials science for creating novel electronic and optical materials. hairuichem.com

Contextualization of 1,1-Diethyl-3-(4-nitrophenyl)urea within Contemporary Chemical Research

This compound, with its specific combination of a disubstituted urea and a nitrophenyl group, is positioned as a compound of interest for exploratory research. While extensive, detailed studies on this exact molecule are not widely present in publicly accessible literature, its structural components suggest potential applications that align with current research trends.

Chemical suppliers list it for research purposes, indicating its use in laboratory settings. evitachem.com Its potential applications are noted in the fields of medicinal chemistry and materials science, owing to its structural features that are amenable to various chemical transformations and biological interactions. evitachem.com The presence of the nitro group makes it a candidate for synthetic modification, for example, through reduction to the corresponding aniline (B41778) derivative, which could then be used to build more complex molecules.

The herbicidal activity of many phenylurea derivatives suggests that this compound could be investigated as a potential agrochemical. epo.org Furthermore, substituted ureas are explored for a variety of biological activities, and this compound could be synthesized as part of a chemical library for screening against different biological targets.

Physicochemical Properties and Synthesis

The fundamental properties and synthesis routes of this compound are crucial for its application in research.

| Property | Value | Source |

| CAS Number | 70826-95-8 | evitachem.com |

| Molecular Formula | C₁₁H₁₅N₃O₃ | evitachem.com |

| Molecular Weight | 237.25 g/mol | evitachem.com |

Table 1: Physicochemical Properties of this compound

The synthesis of this compound can be accomplished through established methods for forming N-substituted ureas.

| Synthesis Method | Description | Source |

| From Nitroaniline and Diethyl Carbonate | A common approach involves the reaction of 4-nitroaniline (B120555) with diethyl carbonate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions. The desired product can then be isolated and purified, often through crystallization. | evitachem.com |

| From Amines and Potassium Cyanate (B1221674) | An alternative, efficient, and scalable method that can be performed in aqueous conditions involves the use of amines and potassium cyanate to produce N-substituted ureas. This approach is often catalyst-free and presents environmental advantages. | evitachem.com |

Table 2: Synthesis Methods for this compound

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethyl-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)12-9-5-7-10(8-6-9)14(16)17/h5-8H,3-4H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOWOSITURWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296925 | |

| Record name | 1,1-diethyl-3-(4-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70826-95-8 | |

| Record name | NSC112706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-diethyl-3-(4-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIETHYL-3-(4-NITROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,1 Diethyl 3 4 Nitrophenyl Urea

Historical and Contemporary Approaches to Urea (B33335) Synthesis Relevant to the Compound

The construction of the urea linkage is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. rsc.org The approaches to synthesizing unsymmetrical ureas like 1,1-diethyl-3-(4-nitrophenyl)urea can be broadly categorized into those that use highly reactive and toxic reagents like phosgene (B1210022) and those that employ safer, more modern alternatives. rsc.orgresearchgate.net

Phosgene-Based Synthetic Routes

Historically, the reaction of amines with phosgene (COCl₂) has been a dominant method for producing ureas. nih.govresearchgate.net This process typically involves a two-step sequence. First, an amine reacts with phosgene to generate a carbamoyl (B1232498) chloride or an isocyanate intermediate. nih.govrsc.org In the context of this compound, 4-nitroaniline (B120555) would be reacted with phosgene to produce 4-nitrophenyl isocyanate. wikipedia.orgorgsyn.org This intermediate is then reacted with a second amine, in this case, diethylamine (B46881), to form the final trisubstituted urea product.

While effective, the high toxicity of phosgene gas has driven the development of safer, solid phosgene equivalents such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and N,N'-carbonyldiimidazole (CDI). nih.govcommonorganicchemistry.com Triphosgene, although easier to handle, still generates phosgene in situ and requires careful handling. commonorganicchemistry.com CDI is a much safer alternative that reacts with amines to form an activated carbamoyl intermediate, which then reacts with a second amine to yield the urea. nih.gov

Phosgene-Free Synthesis: Nucleophilic Addition to Isocyanates

The most direct and widely used phosgene-free method for synthesizing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. rsc.orgcommonorganicchemistry.com This reaction is generally efficient and proceeds under mild conditions, typically at room temperature in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), without the need for a base. commonorganicchemistry.com

For the synthesis of this compound, this would involve the reaction of 4-nitrophenyl isocyanate with diethylamine. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This leads to the formation of the desired urea derivative. The availability of the corresponding isocyanate is a key factor for this straightforward synthesis. commonorganicchemistry.com

Alternative, greener approaches have been developed that avoid the pre-formation and isolation of potentially hazardous isocyanates. These methods often generate the isocyanate in situ. For instance, the Staudinger-aza-Wittig reaction utilizes an azide (B81097) and carbon dioxide in the presence of a phosphine (B1218219) to produce the isocyanate, which then reacts with an amine in a one-pot process. beilstein-journals.orgnih.gov Another approach uses acetoacetanilides as masked isocyanates, which liberate the reactive isocyanate intermediate upon reaction with an amine under mild, catalyst-free conditions. lnu.edu.cn

Reductive Carbonylation of Nitroaromatics for Urea Formation

A more advanced and atom-economical approach to urea synthesis is the reductive carbonylation of nitroaromatic compounds. rsc.orgrsc.org This method combines the reduction of the nitro group and the introduction of the carbonyl group in a single catalytic process. In this one-step synthesis, a nitroarene, an amine, and carbon monoxide are reacted in the presence of a transition metal catalyst, such as palladium or rhodium complexes. rsc.orgscilit.comgoogle.com

Specifically for this compound, this would involve the reaction of 4-nitroaniline with diethylamine and carbon monoxide, catalyzed by a suitable transition metal complex. A proposed mechanism suggests the in situ generation of an isocyanate intermediate from the nitroarene and carbon monoxide, which is then trapped by the amine to form the urea. rsc.org This method is advantageous as it starts from readily available and stable nitroarenes and avoids the use of toxic phosgene or the synthesis of isocyanates in a separate step. rsc.org Heterogeneous catalysts like Pd/C have been shown to be effective and recyclable in these reactions. rsc.orgrsc.org

Precursor Chemistry and Derivative Synthesis

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors: the amine (diethylamine) and the activated phenyl component (4-nitroaniline or its derivative).

Preparation of Anilines and Amines

Diethylamine is a common and commercially available secondary amine.

4-Nitroaniline (p-nitroaniline) is a key precursor and is typically synthesized by the nitration of aniline (B41778). However, direct nitration of aniline is problematic as the amino group is susceptible to oxidation and protonation, which directs the incoming nitro group to the meta position. wikipedia.org To overcome this, the amino group is first protected by acetylation to form acetanilide (B955). The acetanilide is then nitrated, which directs the nitro group primarily to the para position due to the ortho, para-directing effect of the acetamido group. stuba.sk The resulting 4-nitroacetanilide is then hydrolyzed, typically under acidic conditions, to remove the acetyl group and yield 4-nitroaniline. stuba.skprepchem.comyoutube.com

An industrial method for producing 4-nitroaniline involves the amination of 4-nitrochlorobenzene with ammonia (B1221849) at high temperatures and pressures. wikipedia.org

Summary of 4-Nitroaniline Synthesis from Acetanilide:

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acetylation | Aniline, Acetic Anhydride | Vigorous stirring | Acetanilide |

| 2. Nitration | Acetanilide | Nitrating mixture (HNO₃, H₂SO₄), low temperature | 4-Nitroacetanilide |

| 3. Hydrolysis | 4-Nitroacetanilide | Acid (e.g., HCl or H₂SO₄), heat | 4-Nitroaniline |

Formation of Isocyanate Intermediates

The formation of 4-nitrophenyl isocyanate is a crucial step in many synthetic routes to this compound. The classical method for its preparation is the reaction of 4-nitroaniline with phosgene or a phosgene equivalent like triphosgene. wikipedia.orgorgsyn.orgasianpubs.org The reaction with phosgene is typically carried out in an inert solvent. orgsyn.org

Alternative, phosgene-free methods for generating isocyanates in situ have gained prominence due to safety considerations. These include:

Curtius, Hofmann, or Lossen rearrangements: These are classical organic reactions that convert carboxylic acid derivatives, amides, or hydroxamic acids, respectively, into isocyanates. rsc.orgnih.gov

Staudinger-aza-Wittig reaction: This reaction involves the treatment of an azide with a phosphine and carbon dioxide to generate an isocyanate. beilstein-journals.orgnih.gov

From Dioxazolones: 3-Substituted dioxazolones can serve as precursors to isocyanates, generating them in situ under mild heating in the presence of a base. tandfonline.com

The choice of synthetic method for this compound depends on factors such as scale, safety requirements, and the availability of starting materials and reagents. While phosgene-based routes are historically significant, modern phosgene-free methods, particularly the direct reaction of an amine with an isocyanate or catalytic reductive carbonylation, offer safer and more environmentally benign alternatives.

Reaction Conditions and Optimization

The optimization of reaction conditions is paramount in maximizing the yield and purity of this compound. Careful consideration of solvents, catalysts, temperature, and pressure can significantly impact the reaction outcome.

Solvent Effects on Synthetic Yields and Selectivity

The choice of solvent plays a critical role in the synthesis of ureas, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself. While specific data for the synthesis of this compound is not extensively documented, general principles of urea synthesis suggest that a range of organic solvents can be utilized. The polarity and aprotic or protic nature of the solvent can affect the nucleophilicity of the amine and the stability of intermediates.

In many urea syntheses, polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are employed. rsc.org These solvents are generally effective at dissolving the reactants and facilitating the reaction between an amine and an isocyanate or a related carbonyl precursor. For instance, studies on the synthesis of other substituted ureas have shown that solvents like 1,2-dimethoxyethane (B42094) (DME) are effective for palladium-catalyzed carbonylation reactions. nih.govacs.org In some cases, even aqueous conditions or the use of water as a co-solvent has been shown to promote the formation of N-substituted ureas, offering a more environmentally benign approach. rsc.orgrsc.org

The selection of an appropriate solvent is often empirical and requires optimization for each specific synthetic route. The following table summarizes the impact of various solvents on the yield of substituted urea synthesis based on analogous reactions.

Table 1: Effect of Different Solvents on the Yield of Substituted Urea Synthesis

| Solvent | Polarity | General Effect on Yield | Reference |

| Dichloromethane (DCM) | Polar Aprotic | Generally good yields for isocyanate-based routes. | rsc.org |

| Tetrahydrofuran (THF) | Polar Aprotic | Commonly used, but may result in lower conversions in some cases. | rsc.org |

| Acetonitrile (ACN) | Polar Aprotic | Can have a profound positive effect on the reactivity of less nucleophilic amines. | rsc.org |

| 1,2-Dimethoxyethane (DME) | Polar Aprotic | Effective solvent for palladium-catalyzed carbonylation reactions leading to ureas. | nih.govacs.org |

| Water | Polar Protic | Can act as a promoter, leading to high yields in certain catalyst-free syntheses. | rsc.orgrsc.org |

| Toluene | Nonpolar | Used in thermolytic processes for urea formation from polymer-bound precursors. |

Catalyst Systems in Urea Formation (e.g., Palladium-Catalyzed Carbonylation)

Catalysis, particularly with transition metals like palladium, offers a powerful tool for the synthesis of ureas, including this compound. Palladium-catalyzed carbonylation of amines provides a direct route to ureas, often with high efficiency. nih.govacs.orgacs.org These reactions typically involve the coupling of an amine with carbon monoxide in the presence of a palladium catalyst and an oxidant.

The catalytic system often consists of a palladium source, such as Palladium(II) iodide (PdI₂) or Palladium(II) acetate (B1210297) (Pd(OAc)₂), and may include ligands and co-catalysts to enhance activity and selectivity. nih.govrsc.orgnih.gov For example, the PdI₂/KI system has been shown to be effective for the oxidative carbonylation of primary amines to symmetrical and unsymmetrical ureas. nih.govacs.orgrsc.org The choice of ligand, such as Xantphos, can also be crucial for achieving high yields, especially at atmospheric pressure of carbon monoxide. nih.gov

While direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the literature, the general methodologies are applicable. The reaction would likely involve the carbonylation of diethylamine in the presence of 4-nitroaniline or a related precursor.

Table 2: Catalyst Systems Used in the Synthesis of Substituted Ureas

| Catalyst System | Reactants | General Conditions | Typical Yields | Reference |

| PdI₂/KI | Primary and secondary amines, CO, Air | 90-100 °C, 20 atm | Good to excellent | nih.govacs.org |

| Pd(OAc)₂/Xantphos | Aryl bromides, amines, CO | 80 °C, 1 atm | Good to excellent | nih.gov |

| Pd(PPh₃)₂Cl₂ | Amines, [¹¹C]CO | - | - | |

| Mo(CO)₆ (as CO source)/Pd catalyst | Amines | Mild conditions | Selective formation | acs.org |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters that must be carefully controlled to optimize the synthesis of this compound. These factors can influence reaction rates, catalyst stability, and the equilibrium of the reaction.

In many urea synthesis procedures, elevated temperatures are required to drive the reaction to completion. For instance, palladium-catalyzed carbonylation reactions are often carried out at temperatures ranging from 80 °C to 100 °C. nih.govnih.gov In thermolytic methods, where a precursor is heated to generate a reactive intermediate, temperatures can be even higher. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted byproducts. Optimization studies have shown a non-linear effect of temperature, with a significant increase in reaction rate observed within a specific range. nih.gov

Pressure is a particularly important consideration in palladium-catalyzed carbonylation reactions that utilize gaseous carbon monoxide. High pressures of CO are often necessary to ensure a sufficient concentration of the gas in the reaction mixture. acs.org Typical pressures for these reactions can range from atmospheric pressure to 20 atmospheres or higher. nih.govnih.gov In some cases, the use of a CO surrogate can circumvent the need for high-pressure equipment. acs.org The pressure of other gases, such as air (as an oxidant), can also be a key parameter to control. nih.gov

Table 3: Temperature and Pressure Considerations in Urea Synthesis

| Synthetic Method | Temperature Range (°C) | Pressure Range (atm) | Key Considerations | Reference |

| Palladium-Catalyzed Carbonylation | 80 - 100 | 1 - 20 (CO) | Catalyst stability at higher temperatures; CO concentration. | nih.govnih.gov |

| Thermolysis of Carbamates | > 80 | Atmospheric | Temperature must be sufficient to induce cleavage of the precursor. | |

| Pyrolysis | 200 - 350 | Atmospheric | High temperatures required for the decomposition of carbamates or ureas to isocyanates. | google.com |

| Microwave-Assisted Synthesis | 50 - 90 | Up to 14.5 (CO₂) | Can significantly reduce reaction times. | beilstein-journals.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1,1-diethyl-3-(4-nitrophenyl)urea is expected to exhibit characteristic absorption bands corresponding to its constituent groups.

Key vibrational frequencies anticipated in the FT-IR spectrum include the N-H stretching of the urea (B33335) linkage, the C=O (carbonyl) stretching, the asymmetric and symmetric stretching of the nitro (NO₂) group, and various vibrations associated with the aromatic ring and the diethylamino group.

Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Urea (secondary amine) |

| ~1640 | C=O Stretch (Urea Amide I) | Urea |

| ~1550 | N-H Bend (Urea Amide II) & C-N Stretch | Urea |

| ~1595, ~1490 | C=C Stretch | Aromatic Ring |

| ~1520 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1340 | Symmetric NO₂ Stretch | Nitro Group |

| ~2970, ~2870 | C-H Stretch | Ethyl Groups (CH₃, CH₂) |

| ~1240 | C-N Stretch | Diethylamino Group |

| ~850 | C-H Out-of-plane Bend | p-disubstituted Aromatic Ring |

Note: The values in this table are predicted based on the analysis of similar phenylurea and nitroaromatic compounds. Actual experimental values may vary slightly.

The presence of a strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl group of the urea moiety. The N-H stretching vibration, expected around 3300 cm⁻¹, confirms the presence of the secondary amine in the urea linkage. The aromatic nature of the compound is confirmed by the C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Crucially, the strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group are definitive for the 4-nitrophenyl substituent.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the symmetric vibrations of the aromatic ring and the nitro group, which may appear weak in the FT-IR spectrum. The symmetric stretching of the C-C bonds in the phenyl ring and the symmetric NO₂ stretch are typically strong and well-defined in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the different types of protons in a molecule and their neighboring atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the ethyl groups, the aromatic ring, and the N-H proton of the urea linkage.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 6H | -CH₃ (Ethyl) |

| ~3.4 | Quartet | 4H | -CH₂- (Ethyl) |

| ~7.6 | Doublet | 2H | Aromatic Protons (ortho to -NH) |

| ~8.2 | Doublet | 2H | Aromatic Protons (ortho to -NO₂) |

| ~8.5 | Singlet | 1H | -NH- (Urea) |

Note: These are predicted chemical shifts. The exact values can be influenced by the solvent and experimental conditions.

The ethyl groups give rise to a characteristic triplet-quartet pattern. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (-CH₂-) appear as a quartet due to coupling with the methyl protons. The aromatic protons are expected to show a typical AA'BB' system for a p-disubstituted benzene (B151609) ring, which often simplifies to two doublets. The protons ortho to the electron-donating urea group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing nitro group. The N-H proton of the urea typically appears as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~13 | -CH₃ (Ethyl) |

| ~42 | -CH₂- (Ethyl) |

| ~118 | Aromatic C (ortho to -NH) |

| ~125 | Aromatic C (ortho to -NO₂) |

| ~142 | Aromatic C (ipso, attached to -NO₂) |

| ~145 | Aromatic C (ipso, attached to -NH) |

| ~154 | C=O (Urea) |

Note: These are predicted chemical shifts based on analogous structures.

The carbonyl carbon of the urea group is expected to appear at a significantly downfield chemical shift (around 154 ppm). The aromatic carbons will have distinct chemical shifts depending on their substitution. The carbon atoms attached to the electron-withdrawing nitro group and the urea linkage will be deshielded and appear further downfield. The aliphatic carbons of the ethyl groups will appear at the most upfield positions in the spectrum.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR spectra provide fundamental structural information, advanced NMR techniques can offer deeper insights. 2D NMR experiments such as COSY (Correlation Spectroscopy) would definitively establish the coupling between the methyl and methylene protons of the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the unambiguous assignment of all proton and carbon signals by showing correlations between directly bonded and long-range coupled nuclei, respectively.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form. This would provide information on the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, within the crystal lattice. This can be particularly useful for understanding the packing and physical properties of the solid material.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

In a mass spectrometry experiment, the molecule is expected to ionize, most commonly by gaining a proton to form the [M+H]⁺ ion, which would have a predicted m/z (mass-to-charge ratio) of approximately 238.11862. uni.lu Other potential adducts that could be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu The fragmentation of the parent ion would likely involve the cleavage of the urea functional group and the loss of the diethylamino and nitrophenyl moieties. Common fragmentation pathways for similar urea compounds involve the cleavage of the C-N bonds.

Table 1: Predicted Mass Spectrometry Data for 1,1-diethyl-3-(3-nitrophenyl)urea (B3372780) Adducts uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 238.11862 |

| [M+Na]⁺ | 260.10056 |

| [M-H]⁻ | 236.10406 |

| [M+NH₄]⁺ | 255.14516 |

| [M+K]⁺ | 276.07450 |

| [M+H-H₂O]⁺ | 220.10860 |

Note: This data is for the isomeric compound 1,1-diethyl-3-(3-nitrophenyl)urea and is presented here for illustrative purposes.

X-ray Crystallography of this compound and Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as 1,3-diethyl-1,3-diphenylurea (B122622) and various N-aryl-N'-4-nitrophenyl ureas, allows for a detailed prediction of its crystallographic parameters. researchgate.net

Crystal System and Space Group Determination

Based on the analysis of similar urea derivatives, it is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, the related compound 1,3-diethyl-1,3-diphenylurea crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Another related compound, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, also crystallizes in the monoclinic system. nih.gov The specific crystal system and space group are determined by the symmetry elements present in the unit cell of the crystal.

Table 2: Crystallographic Data for the Related Compound 1,3-Diethyl-1,3-diphenylurea researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6990(5) |

| b (Å) | 16.7622(10) |

| c (Å) | 10.6011(5) |

| β (°) | 118.854(4) |

| Volume (ų) | 1509.52(14) |

| Z | 4 |

Molecular Conformation and Intermolecular Interactions

The conformation of the this compound molecule in the solid state is dictated by a balance of steric and electronic effects, as well as intermolecular interactions. The urea functional group provides both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), which are key to forming supramolecular structures.

In many N-aryl-N'-nitrophenyl ureas, a common feature is the formation of hydrogen-bonded "urea tapes," where molecules are linked via N-H···O=C hydrogen bonds. However, the presence of the nitro group introduces the possibility of competing hydrogen bonds, such as N-H···O₂N interactions. The molecular conformation can be either planar or twisted, with the phenyl rings rotated out of the plane of the urea group. This twist is often influenced by the nature and position of substituents on the phenyl rings.

Analysis of Bond Lengths and Angles

The bond lengths and angles within the this compound molecule are expected to be consistent with those of other substituted ureas. The C=O double bond of the urea group will be shorter than the C-N single bonds. The geometry around the nitrogen atoms is expected to be nearly planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group and the aromatic ring.

For the related compound 1,3-diethyl-1,3-diphenylurea, specific bond lengths have been determined. researchgate.net For example, the C-N bonds within the urea moiety have lengths of approximately 1.36 Å, while the N-C(phenyl) and N-C(ethyl) bonds are around 1.43 Å and 1.47 Å, respectively. researchgate.net The bond angles around the urea carbon atom are all close to 120°, consistent with sp² hybridization.

Table 3: Selected Bond Lengths for the Related Compound 1,3-Diethyl-1,3-diphenylurea researchgate.net

| Bond | Length (Å) |

| C1-O1 | 1.245(2) |

| C1-N1 | 1.364(2) |

| C1-N2 | 1.369(2) |

| N1-C11 | 1.438(2) |

| N1-C2 | 1.474(2) |

| N2-C21 | 1.435(2) |

| N2-C4 | 1.473(2) |

Note: The atom numbering corresponds to the published crystal structure of 1,3-diethyl-1,3-diphenylurea.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction. Its high oxidation state makes it resistant to further oxidation, but it profoundly activates the aromatic ring toward other reactions.

Reductive Pathways to Amino Derivatives

The most common transformation of the nitro group in 1,1-Diethyl-3-(4-nitrophenyl)urea is its reduction to an amino group, yielding 1,1-Diethyl-3-(4-aminophenyl)urea. This conversion is a critical step in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation. The reaction generally involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed.

Table 1: Conditions for Reductive Transformation of the Nitro Group

| Reactant | Reagents & Conditions | Major Product |

|---|

Oxidative Transformations

The nitro group (-NO₂) is in a high oxidation state, making nitroaromatic compounds generally resistant to further oxidative degradation under typical laboratory conditions. nih.gov Direct oxidation of the nitro group itself is not a common synthetic transformation.

Reactivity at the Urea (B33335) Moiety

The urea moiety (-NH-CO-N(Et)₂) possesses its own distinct reactivity, primarily centered on the electrophilic carbonyl carbon and the adjacent nitrogen atoms.

Hydrolysis Mechanisms and Kinetics

Substituted ureas can undergo hydrolysis to their corresponding amines and carbamic acids (which subsequently decompose to CO₂ and another amine) under both acidic and basic conditions. taylorfrancis.com The non-enzymatic hydrolysis of urea is known to be extremely slow but can be catalyzed by acids and bases. nih.gov

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is believed to proceed via an A-1 or A-2 mechanism. rsc.org For phenylureas, studies suggest an A-1 mechanism in strongly acidic solutions. This involves a rapid, reversible protonation of the carbonyl oxygen, followed by a slow, rate-determining dissociation to form a resonance-stabilized acylium-ion-like intermediate and the corresponding amine. This intermediate is then rapidly attacked by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of phenylureas can occur through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (an addition-elimination mechanism). rsc.org The rate can be influenced by the pH, with studies on phenylureas showing a change in the rate-determining step at very high pH, where deprotonation of the urea nitrogen can occur to form an unreactive conjugate base. rsc.org

Table 2: General Mechanisms for Phenylurea Hydrolysis

| Condition | Proposed Mechanism | General Products |

|---|---|---|

| Strong Acid (e.g., H₂SO₄) | A-1: Unimolecular dissociation of the protonated urea | 4-Nitroaniline (B120555), Diethylamine (B46881), Carbon Dioxide rsc.org |

Transamidation Reactions

The urea moiety can undergo transamidation, where an amine displaces one of the nitrogen groups attached to the carbonyl. This reaction effectively exchanges the amine substituents on the urea. Such reactions often require catalysis. Research has shown that magnetic Fe(OH)₃@Fe₃O₄ nanoparticles can efficiently catalyze the transamidation of ureas with various primary and secondary amines, leading to the formation of a new amide bond in moderate to good yields. This method provides a pathway to synthesize unsymmetrical ureas from more common starting materials.

Substitution Reactions on the Phenyl Ring and Alkyl Chains

Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is strongly activated for nucleophilic aromatic substitution (SNAr) due to the presence of the para-nitro group. wikipedia.org This powerful electron-withdrawing group delocalizes the negative charge of the intermediate complex, making the aromatic ring susceptible to attack by nucleophiles.

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is stabilized by the nitro group.

Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring.

In the case of this compound, a sufficiently strong nucleophile could potentially displace the nitro group itself, as it can act as a leaving group in SNAr reactions, particularly when stabilized by other ring substituents. Common nucleophiles for this type of reaction include alkoxides, amines, and thiols. evitachem.com

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu⁻) | General Conditions | Potential Product |

|---|---|---|

| Methoxide (CH₃O⁻) | Basic solution (e.g., NaOCH₃ in CH₃OH), Heat | 1,1-Diethyl-3-(4-methoxyphenyl)urea |

| Amine (R₂NH) | Basic conditions, Heat | 1,1-Diethyl-3-(4-aminophenyl)urea derivative |

Substitution Reactions on the Alkyl Chains

The diethylamino group consists of saturated ethyl chains (-CH₂CH₃). These sp³-hybridized alkyl groups are generally unreactive toward the ionic reagents and conditions typical for reactions involving the aromatic ring or the urea moiety. Substitution reactions on these chains would require more drastic conditions, such as those involving free-radical mechanisms (e.g., radical halogenation), which are not characteristic transformations for this class of compounds under normal synthetic protocols.

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic studies are crucial for elucidating the reaction mechanisms of chemical compounds, providing quantitative insights into reaction rates, the influence of various parameters, and the nature of transition states and intermediates. While specific kinetic data for this compound is not extensively available in publicly accessible literature, the reactivity of the broader class of phenylureas has been the subject of several mechanistic investigations. These studies, focusing on reactions such as hydrolysis, nitrosation, and oxidation, offer a framework for understanding the potential mechanistic pathways of this compound.

General findings from kinetic studies on phenylureas indicate that their reactions are often influenced by factors such as pH, temperature, and the nature of substituents on the phenyl ring. For instance, the hydrolysis of phenylureas has been shown to be catalyzed by both acids and bases. rsc.orgresearchgate.net Kinetic evidence suggests that the hydrolysis can proceed through a zwitterionic intermediate, with the rate-determining step being dependent on the pH and buffer concentrations. rsc.orgresearchgate.net At low pH, the reaction may involve specific acid-general base catalysis, while at high pH, a specific base-general acid catalysis mechanism is proposed. rsc.org

The nitrosation of phenylureas has also been investigated kinetically. These studies suggest a mechanism involving an initial rapid equilibrium where the electrophile (NO⁺) attacks the urea oxygen atom. rsc.org This is followed by rate-controlling proton loss from the resulting protonated O-nitroso compound, leading to the formation of various products, including benzenediazonium (B1195382) ions. rsc.org The presence of substituents on the phenyl ring can affect the rate constants of the individual steps in the mechanism. rsc.org

Furthermore, the oxidation of phenylurea herbicides by ozone and hydroxyl radicals has been the subject of kinetic analysis. nih.gov These studies have determined the rate constants for the reactions and have shown that the dominant reaction pathway (direct ozonation versus radical pathway) can depend on the specific structure of the phenylurea. nih.gov

While direct experimental data for this compound is lacking, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence its reactivity compared to unsubstituted phenylurea. This group would make the urea protons more acidic and could affect the rates of reactions involving nucleophilic or electrophilic attack.

To illustrate the type of data generated in such kinetic studies, the following tables present kinetic data for the reactions of other phenylurea compounds.

Table 1: Rate Constants for the Reaction of Phenylurea Herbicides with Ozone and Hydroxyl Radicals nih.gov

| Phenylurea Compound | Rate Constant with Ozone (M⁻¹s⁻¹) | Rate Constant with OH Radicals (M⁻¹s⁻¹) |

| Isoproturon | 2191 ± 259 | (7.9 ± 0.1) x 10⁹ |

| Chlortoluron | 393.5 ± 8.4 | (6.9 ± 0.2) x 10⁹ |

| Diuron | 16.5 ± 0.6 | (6.6 ± 0.1) x 10⁵ |

| Linuron | 1.9 ± 0.2 | (5.9 ± 0.1) x 10⁹ |

Table 2: Kinetic Parameters for the Thermal Decomposition of Urea and Related Compounds mdpi.com

| Compound | Activation Energy (kJ/mol) |

| Urea | 84 |

| Cyanuric Acid | 152 |

These tables demonstrate how kinetic studies provide quantitative measures of reactivity that are essential for comparing the behavior of different compounds and for modeling their environmental fate and transformation processes. Future kinetic investigations on this compound would be invaluable for a more complete understanding of its chemical behavior and reaction mechanisms.

Coordination Chemistry and Metal Complexation of 1,1 Diethyl 3 4 Nitrophenyl Urea

Ligand Properties of the Urea (B33335) Framework

The urea framework, characterized by a carbonyl group flanked by two nitrogen atoms, is the primary site for metal coordination. In 1,1-Diethyl-3-(4-nitrophenyl)urea, the electronic and steric environment of this framework is significantly influenced by its substituents.

The urea molecule itself can act as a ligand in several ways. Single-crystal X-ray crystallography has consistently shown that urea typically coordinates as a monodentate ligand through its carbonyl oxygen atom. nih.gov This preference is attributed to the higher electron density on the oxygen atom. The C-N bonds in urea exhibit partial double-bond character, which makes the nitrogen lone pairs less available for coordination. primescholars.com

In the case of this compound, the presence of two ethyl groups on one nitrogen atom (N1) and a 4-nitrophenyl group on the other (N3) creates an asymmetric ligand. The key properties include:

Donor Atoms: The primary donor site is the carbonyl oxygen atom. The nitrogen atoms can also potentially act as donors, although this is less common for neutral urea ligands. nih.govtsijournals.com

Steric Hindrance: The two ethyl groups on the N1 atom introduce steric bulk, which can influence the geometry of the resulting metal complex and may hinder coordination at the adjacent N1 nitrogen.

Electronic Effects: The 4-nitrophenyl group is strongly electron-withdrawing. This effect reduces the electron density on the N3 nitrogen and, through resonance, can also decrease the basicity of the carbonyl oxygen. This modification of the ligand's electronic properties can affect the stability and bonding characteristics of its metal complexes.

Derivatives of urea are of particular interest in coordination chemistry because the derivatization of the nitrogen atoms allows for the fine-tuning of their nucleophilicity. researchgate.net This tunability makes them a versatile class of ligands for creating complexes with specific properties.

Chelation Modes of the Nitro Group and Urea Nitrogen/Oxygen Atoms

Chelation involves the formation of a ring structure when a ligand binds to a metal ion through two or more donor atoms. For this compound, several coordination modes are theoretically possible.

The most prevalent coordination mode for urea and its derivatives involves monodentate binding through the carbonyl oxygen atom (Mode I). nih.govacs.org In rare cases, urea can act as a bridging ligand, coordinating to two different metal ions. nih.gov

For this compound, the potential for chelation arises from the presence of the nitro group. The oxygen atoms of the nitro group can act as donor sites, potentially leading to a bidentate chelation mode involving the carbonyl oxygen and one of the nitro-group oxygens (Mode II). This would form a stable six-membered ring. Another possibility is a bidentate mode involving the carbonyl oxygen and the N3 nitrogen (Mode III), forming a four-membered ring, which is generally less stable.

While direct structural evidence for the chelation of this compound is not widely documented, studies on related ligands provide insight. For instance, the coordination chemistry of other ligands containing both carbonyl and nitro groups suggests that such chelation is plausible, although often dependent on the specific metal ion and reaction conditions. The strong electron-withdrawing nature of the nitro group might reduce the donor capacity of its oxygen atoms, making the monodentate coordination through the urea oxygen the most probable mode. However, the possibility of forming dinuclear complexes where the nitro group on one ligand coordinates to a second metal center cannot be excluded, as seen in studies of related compounds like 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with urea-based ligands is typically straightforward, often involving the direct reaction of the ligand with a metal salt in a suitable solvent.

Metal complexes of this compound can be prepared by reacting the ligand with various transition metal salts, such as chlorides or nitrates. A general synthetic procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt in the same solvent. primescholars.comnih.gov The mixture is often stirred and may be heated under reflux to facilitate the reaction. tsijournals.comnih.gov The resulting complex often precipitates from the solution upon cooling or after a period of standing and can be collected by filtration, washed, and dried. nih.govnih.gov

For example, a typical synthesis might involve:

Dissolving this compound in hot ethanol.

Adding an ethanolic solution of a metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(CH₃COO)₂) in a specific metal-to-ligand molar ratio (e.g., 1:2 or 1:4). primescholars.comnih.gov

Stirring the resulting mixture for several hours, sometimes under reflux. tsijournals.com

Cooling the solution to room temperature to allow for the crystallization of the product.

Filtering the solid complex, washing it with cold ethanol and diethyl ether, and drying it in a desiccator. nih.gov

Complexes with a range of metals including Cu(II), Ni(II), Co(II), Zn(II), Cd(II), and others have been successfully synthesized with various urea derivatives using similar methods. primescholars.comtsijournals.comresearchgate.net

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal ion.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of metal-ligand bond formation by showing shifts in the vibrational frequencies of the ligand's functional groups. For urea complexes, the most significant changes are observed for the C=O and N-H stretching vibrations.

ν(C=O) Stretch: If coordination occurs through the carbonyl oxygen, the C=O bond is weakened, resulting in a shift of the ν(C=O) stretching band to a lower frequency (lower wavenumber) compared to the free ligand. This is a hallmark of O-coordination in urea complexes. primescholars.comtsijournals.com

ν(N-H) Stretch: Conversely, the N-H stretching vibration often shifts to a higher frequency upon O-coordination, as the partial double bond character of the C-N bond is reduced. primescholars.com

ν(N-O) Stretch: If the nitro group participates in coordination, the stretching frequencies of the NO₂ group would also be expected to shift.

| Functional Group | Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift Upon Complexation | Reference |

|---|---|---|---|---|

| C=O | Stretching, ν(C=O) | ~1640-1680 cm⁻¹ | Decrease (to lower cm⁻¹) | primescholars.comtsijournals.com |

| N-H | Stretching, ν(N-H) | ~3300-3400 cm⁻¹ | Increase (to higher cm⁻¹) | primescholars.com |

| NO₂ | Asymmetric Stretch | ~1500-1550 cm⁻¹ | Shift expected if coordinated | researchgate.net |

| NO₂ | Symmetric Stretch | ~1340-1360 cm⁻¹ | Shift expected if coordinated | researchgate.net |

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere and the electronic transitions. Transitions observed can be categorized as d-d transitions (for transition metals with d-electrons) or charge-transfer transitions (ligand-to-metal or metal-to-ligand). researchgate.netjocpr.com For instance, Cu(II) complexes often exhibit broad d-d transition bands in the visible region, the position of which is indicative of the coordination geometry (e.g., octahedral or tetrahedral). jocpr.com The presence of the nitrophenyl chromophore results in intense π→π* transitions in the UV region, which may shift upon coordination.

Mass Spectroscopy: This technique is used to determine the molecular weight of the complex, helping to confirm its stoichiometry and composition. nih.gov

For related urea complexes, X-ray studies have revealed various geometries. For example, the [Co(urea)₆]²⁺ cation exhibits a slightly distorted octahedral geometry, with the cobalt(II) ion surrounded by six oxygen-bonded urea ligands. nih.gov In Cu(urea)₂(H₂O)₃(NO₃)·(urea)(NO₃), the copper ion displays a Jahn-Teller distorted geometry with four short Cu-O bonds and two longer contacts. at.ua

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Coordination Geometry | Slightly distorted octahedral | nih.gov |

| Co-O Bond Lengths | Range from 2.076 to 2.110 Å | nih.gov |

| O-Co-O Bond Angles | Range from 87.7° to 92.3° | nih.gov |

Electronic Properties and Stability of Metal Complexes

The electronic properties and stability of the metal complexes are intrinsically linked to the nature of the metal-ligand bond. The electron-withdrawing 4-nitrophenyl group on the ligand is expected to play a significant role.

By reducing the electron density on the carbonyl oxygen donor atom, the nitro group makes the ligand a weaker Lewis base compared to unsubstituted urea. This may result in the formation of less stable complexes compared to those with electron-donating groups. However, the same electronic effect can enhance π-backbonding with suitable metal ions, potentially increasing the stability of the complex.

The stability of the complexes can be assessed using techniques like thermal analysis (TGA/DTA), which determines the temperatures at which the complex decomposes. jocpr.comat.ua The electronic properties are probed by UV-Vis spectroscopy, which reveals the energy of electronic transitions within the complex. jocpr.com The position and intensity of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can provide insight into the electronic communication between the metal and the ligand. rsc.org The interaction between the metal's d-orbitals and the ligand's frontier orbitals (HOMO/LUMO) dictates the electronic structure and reactivity of the resulting coordination compound.

Theoretical and Computational Studies on 1,1 Diethyl 3 4 Nitrophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For 1,1-Diethyl-3-(4-nitrophenyl)urea, these calculations can elucidate its electronic structure and predict its spectroscopic behavior.

The geometry of this compound is expected to be non-planar. Studies on similar N,N'-disubstituted ureas reveal that the planarity of the urea (B33335) backbone is significantly influenced by the nature of its substituents. nih.gov The presence of bulky diethyl groups on one nitrogen and a nitrophenyl group on the other likely induces steric hindrance, leading to a twisted conformation. The phenyl ring itself is often twisted out of the urea plane in related structures to accommodate hydrogen bonding and minimize steric strain. acs.org

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical in determining the molecule's chemical reactivity. In nitrophenyl urea derivatives, the HOMO is typically localized on the phenylurea fragment, while the LUMO is concentrated on the nitrophenyl ring due to the electron-withdrawing nature of the nitro group. This separation of frontier orbitals suggests a charge-transfer character for its lowest electronic excitation.

Computational methods like Density Functional Theory (DFT) are instrumental in calculating the energies of these orbitals. For analogous compounds, the energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity.

Table 1: Representative Frontier Orbital Energies for Analogous Urea Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| N,N'-diphenylurea | -6.2 | -1.1 | 5.1 | DFT/B3LYP |

Note: The data in this table is derived from computational studies on analogous compounds and serves as a predictive basis for this compound.

Theoretical calculations can predict spectroscopic data, which are invaluable for compound characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated. For this compound, the protons on the ethyl groups would have distinct shifts from those on the aromatic ring. The protons of the -NH- group are of particular interest as their chemical shift is sensitive to hydrogen bonding.

IR Spectroscopy: The vibrational frequencies predicted by computational methods can be correlated with experimental IR spectra. Key vibrational modes for this molecule would include the N-H stretch, the C=O stretch of the urea moiety, and the symmetric and asymmetric stretches of the nitro group. In related N-aryl-N'-4-nitrophenyl ureas, the urea C=O stretch is a strong acceptor for hydrogen bonds. acs.org

UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can help interpret the UV-Vis absorption spectrum. The HOMO-LUMO transition would likely correspond to the lowest energy absorption band, which would be in the UV region, characteristic of a π → π* transition involving the nitrophenyl chromophore.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of this compound in different environments. MD simulations of similar urea derivatives have shown that the urea functionality has a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov The introduction of N-alkyl groups, such as the diethyl groups in the target molecule, can disrupt planar conformations due to steric clashes. nih.gov This leads to a variety of accessible conformations, with the trans-trans conformation often being the most stable for N,N'-disubstituted ureas in the solid state, though other conformations are possible in solution. nih.gov

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Energetics)

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure and properties of urea derivatives. The -NH- group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as acceptors.

Studies on a series of N-X-phenyl-N′-p-nitrophenyl ureas have shown a competition between different hydrogen bonding motifs. acs.org In some crystal structures, a "urea tape" is formed via N-H···O=C hydrogen bonds. In others, the N-H donors form hydrogen bonds with the nitro groups or solvent molecules. acs.org The specific conformation of the molecule can influence which hydrogen bonding pattern is favored. acs.org Computational methods can be used to calculate the energies of these different hydrogen-bonded dimers and networks to predict the most stable arrangement.

Reaction Pathway Analysis using Computational Methods

Computational methods can be employed to investigate potential reaction pathways, such as decomposition or synthesis reactions. For instance, the thermal decomposition of diethyl urea has been studied using DFT, revealing a pathway involving the formation of ethyl isocyanate and ethyl amine. researchgate.net A similar pathway could be hypothesized for this compound.

Furthermore, the synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. Computational modeling can elucidate the mechanism of such reactions, including the structure of transition states and the activation energies involved. For example, the synthesis of related urea derivatives has been achieved by reacting 4-nitroaniline (B120555) with other reagents, and the reaction mechanisms can be computationally explored to understand the regioselectivity and efficiency of the process. iucr.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N'-diphenylurea |

| 1,3-Bis(m-nitrophenyl)urea |

| Diethyl urea |

| Ethyl isocyanate |

| Ethyl amine |

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

While direct, widespread application of 1,1-Diethyl-3-(4-nitrophenyl)urea as a primary building block in the total synthesis of complex natural products is not extensively documented, its structural motifs are of significant value in synthetic chemistry. Urea (B33335) and nitrophenyl moieties are integral components in a variety of larger, functional molecules, suggesting the potential of this compound as a versatile precursor.

The synthesis of various heterocyclic compounds often utilizes urea and its derivatives as key starting materials. researchgate.net For instance, nitrophenyl-group-containing heterocycles, such as certain 5,6,7,8-tetrahydroisoquinolines, have been synthesized through cyclocondensation reactions involving nitrophenyl-substituted precursors. nih.gov This highlights the utility of the nitrophenyl group in constructing complex ring systems. Although not directly employing this compound, these syntheses underscore the potential for its nitrophenyl and urea functionalities to participate in the formation of diverse heterocyclic scaffolds.

Furthermore, urea derivatives can be key intermediates in the synthesis of biologically active compounds. The general importance of the urea functional group is well-established in medicinal chemistry, where it is found in numerous therapeutic agents. researchgate.net

Utilization as a Reagent in Organic Transformations

The reactivity of the functional groups within this compound allows for its potential use as a reagent in various organic transformations. The urea moiety can participate in reactions such as condensations, and the nitrophenyl group can influence the reactivity of the molecule.

Urea derivatives have been employed in various synthetic methodologies. For example, in the synthesis of unsymmetrical N,N'-diaryl ureas, carbonylation reactions using reagents like triphosgene (B27547) can generate aryl isocyanate intermediates from anilines, which then react with another amine. mdpi.com While this describes a synthesis of a urea, the reverse—utilizing a urea to deliver a specific group—is also conceivable under certain conditions.

Additionally, the activation of substrates through hydrogen bonding is a key principle in organocatalysis. Urea derivatives can act as hydrogen-bond donors to activate electrophiles. For instance, a urea catalyst in combination with an α-nitro-α-diazo ester has been shown to facilitate N–H insertion reactions. acs.org This suggests that this compound, with its N-H proton, could potentially act as a reagent or catalyst to promote certain reactions through hydrogen bonding interactions.

Integration into Functional Materials

The ability of this compound to participate in non-covalent interactions makes it a candidate for integration into various functional materials, particularly in the realm of supramolecular chemistry and sensor technology.

The self-assembly of small molecules into well-defined, ordered supramolecular structures is a powerful strategy for the bottom-up fabrication of functional materials. Urea derivatives are well-known for their capacity to form robust, one-dimensional hydrogen-bonded networks, which can lead to the formation of supramolecular gels and other nanostructures. nih.govnih.govresearchgate.net

The key interactions driving the self-assembly of urea-based compounds are hydrogen bonding between the urea N-H and carbonyl groups, as well as π-π stacking interactions between aromatic rings. nih.gov In the case of this compound, the N-H group can act as a hydrogen-bond donor, while the carbonyl oxygen and the nitro group can act as hydrogen-bond acceptors. The nitrophenyl ring also provides a site for π-π stacking interactions.

Studies on the crystal structure of the related compound, 1,3-Diethyl-1,3-diphenylurea (B122622), reveal the formation of centrosymmetric dimers through C-H···O contacts, highlighting the importance of even weaker interactions in the solid-state packing. researchgate.net The interplay of these non-covalent forces can lead to the formation of extended supramolecular architectures. The self-assembly of chiral N,N'-disubstituted ureas has been shown to result in the formation of hierarchical supramolecular gels with various morphologies, including helical and lamellar nanostructures. nih.gov

The development of synthetic receptors for the selective recognition of anions is a major focus of supramolecular chemistry, with applications in sensing, catalysis, and transport. Urea and thiourea (B124793) moieties are highly effective anion-binding motifs due to the ability of their N-H protons to form strong hydrogen bonds with anions. rsc.orgresearchgate.net

In receptors containing a nitrophenyl group, this unit often serves a dual purpose. Firstly, the electron-withdrawing nature of the nitro group increases the acidity of the urea N-H protons, thereby enhancing their hydrogen-bonding ability and leading to stronger anion binding. rsc.org Secondly, the nitrophenyl group can act as a chromophore, allowing for the colorimetric or spectrophotometric detection of anion binding events. nih.gov Upon anion binding, a change in the electronic environment of the nitrophenyl group can lead to a visible color change. nih.gov

Research on various nitrophenyl-substituted urea and thiourea receptors has demonstrated their efficacy in binding and sensing a range of anions, including halides and oxoanions. nih.gov The binding affinity often follows trends related to the basicity of the anion. For instance, in some systems, the binding order for halides is F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions, it is dihydrogen phosphate (B84403) > hydrogen sulfate (B86663) > nitrate. nih.gov In the presence of strongly basic anions, deprotonation of the urea N-H proton can occur, leading to a significant color change due to the delocalization of the resulting negative charge onto the nitrophenyl group. nih.govresearchgate.net

Table of Anion Binding Trends for Nitrophenyl-Urea Based Receptors

| Anion Family | Typical Binding Affinity Order |

| Halides | F⁻ > Cl⁻ > Br⁻ > I⁻ |

| Oxoanions | Dihydrogen Phosphate > Hydrogen Sulfate > Nitrate |

| Note: This table represents general trends observed for nitrophenyl-urea based anion receptors and may vary depending on the specific receptor structure and solvent system. |

Exploration in Catalytic Systems (e.g., organocatalysis, metal-catalyzed reactions)

The structural features of this compound also suggest its potential for use in catalytic systems, either as an organocatalyst itself or as a ligand for metal-catalyzed reactions.

Urea and thiourea derivatives have emerged as a versatile class of hydrogen-bonding organocatalysts. nih.gov They can activate electrophiles by forming hydrogen bonds, thereby lowering the energy of the transition state in a variety of reactions. While specific studies employing this compound as an organocatalyst are not prominent, the presence of the hydrogen-bonding N-H group and the electron-withdrawing nitrophenyl group are desirable features for such catalysts.

In the realm of metal-catalyzed reactions, urea derivatives can act as ligands, coordinating to metal centers and influencing the catalytic activity and selectivity of the resulting complexes. A study on the symmetrically substituted analogue, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, has shown that it can form dinuclear metal(II) complexes with various transition metals, including Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II), and Pt(II). nih.gov While this particular study focused on the antibacterial activity of these complexes, it demonstrates the ability of this class of compounds to act as ligands. The coordination to the metal ions was proposed to occur through the oxygen atom of the urea carbonyl group. nih.gov Such metal complexes could potentially be explored for their catalytic activity in various organic transformations.

Environmental Chemical Aspects and Degradation Mechanisms

Pathways of Chemical Degradation in Environmental Matrices

The degradation of 1,1-Diethyl-3-(4-nitrophenyl)urea in the environment is expected to proceed through photodegradation, hydrolysis, and biodegradation, with the latter being the most significant pathway for many structurally similar phenylurea herbicides.

Direct photodegradation of phenylurea herbicides in aqueous environments is generally considered a slow process. The presence of a nitro group on the phenyl ring of this compound may influence its susceptibility to photolysis. Nitroaromatic compounds can absorb sunlight, leading to photochemical transformations. The primary photodegradation pathway for many nitrophenolic compounds involves the reduction of the nitro group or hydroxylation of the aromatic ring. For this compound, potential photodegradation products could include compounds where the nitro group is reduced to a nitroso, hydroxylamino, or amino group. Additionally, cleavage of the urea (B33335) bridge or modifications to the diethylamino group could occur.

Indirect photodegradation, mediated by naturally occurring photosensitizers in water such as dissolved organic matter (humic and fulvic acids), can also contribute to the transformation of phenylurea herbicides. These substances can absorb sunlight and produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that can then react with and degrade the compound.

Table 1: Potential Photodegradation Reactions of this compound

| Reaction Type | Potential Transformation |

|---|---|

| Nitro Group Reduction | -NO₂ → -NO → -NHOH → -NH₂ |

| Ring Hydroxylation | Addition of -OH to the phenyl ring |

| Urea Bridge Cleavage | Formation of 4-nitroaniline (B120555) and diethylamine (B46881) derivatives |

| Dealkylation | Removal of one or both ethyl groups |

Phenylurea herbicides are generally characterized by their stability towards hydrolysis under neutral pH conditions typical of most environmental waters and soils. The amide bond in the urea structure is relatively resistant to cleavage by water. However, under more extreme pH conditions (highly acidic or alkaline), the rate of hydrolysis can increase.

For this compound, hydrolytic degradation would likely involve the cleavage of the urea linkage, which would lead to the formation of 4-nitroaniline and diethylamine. The rate of this process is expected to be slow and, therefore, hydrolysis is not considered a primary degradation pathway for this compound in the environment.

Biodegradation is widely recognized as the most significant degradation pathway for phenylurea herbicides in soil and aquatic environments. The process is mediated by a diverse range of microorganisms, including bacteria and fungi.

The initial and rate-limiting step in the biodegradation of many N,N-dialkyl-substituted phenylurea herbicides is the sequential N-dealkylation of the urea side chain. For this compound, this would involve the stepwise removal of the two ethyl groups to form 1-ethyl-3-(4-nitrophenyl)urea and subsequently 3-(4-nitrophenyl)urea.

Following dealkylation, the urea bond is typically hydrolyzed, leading to the formation of 4-nitroaniline. The resulting 4-nitroaniline is then subject to further microbial degradation. A common pathway for the biodegradation of nitroaromatic compounds is the reduction of the nitro group to an amino group, forming 1,4-diaminobenzene in this case. This can be followed by ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen.

Table 2: Postulated Biodegradation Pathway of this compound

| Step | Transformation | Key Metabolite(s) |

|---|---|---|

| 1 | N-deethylation | 1-Ethyl-3-(4-nitrophenyl)urea |

| 2 | N-deethylation | 3-(4-Nitrophenyl)urea |

| 3 | Urea bridge hydrolysis | 4-Nitroaniline |

| 4 | Nitro group reduction | 4-Aminoaniline (1,4-Diaminobenzene) |

| 5 | Aromatic ring cleavage | Various aliphatic intermediates |

| 6 | Mineralization | CO₂, H₂O, NH₃/NO₃⁻ |

Note: This pathway is inferred from studies on other N,N-dialkyl phenylurea and nitroaromatic herbicides.

Transformation Products and Environmental Chemical Stability

Based on the degradation pathways discussed, the primary transformation products of this compound expected in the environment include:

N-deethylated metabolites: 1-Ethyl-3-(4-nitrophenyl)urea and 3-(4-nitrophenyl)urea.

Hydrolysis product: 4-Nitroaniline.

Reduced metabolite: 4-Aminoaniline.

The environmental stability of this compound is expected to be moderate to high in the absence of significant microbial activity. Its persistence will be highly dependent on environmental conditions such as soil type, microbial population density, temperature, moisture, and pH. In environments with active microbial communities, its persistence is likely to be lower due to biodegradation. The transformation products themselves will have their own environmental fates, with some, like 4-nitroaniline, being of potential environmental concern due to their own toxicity and persistence.

Methodologies for Monitoring Environmental Abundance and Degradation Products

The detection and quantification of this compound and its degradation products in environmental matrices such as water and soil typically require sophisticated analytical techniques.

Sample Preparation:

Water Samples: Solid-phase extraction (SPE) is a common method for the pre-concentration and clean-up of phenylurea herbicides from water samples. Various sorbents, such as C18 or polymeric phases, can be used.

Soil and Sediment Samples: Extraction is typically performed using an organic solvent or a mixture of solvents through methods like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). The extracts then require a clean-up step, often using SPE, to remove interfering matrix components.

Analytical Determination:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors is the most widely used technique for the analysis of phenylurea herbicides.

UV-Vis Detection: Provides good sensitivity for compounds with chromophores, such as the nitrophenyl group in this compound.

Mass Spectrometry (MS and MS/MS): HPLC coupled to a mass spectrometer (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the parent compound and its transformation products at trace levels.

Table 3: Analytical Techniques for Monitoring this compound and its Metabolites

| Analytical Technique | Sample Matrix | Common Use |

|---|---|---|

| HPLC-UV | Water, Soil Extracts | Quantification of parent compound and major metabolites |

| LC-MS | Water, Soil Extracts | Identification and quantification of parent compound and metabolites |

| LC-MS/MS | Water, Soil Extracts | Confirmatory analysis and quantification at very low concentrations |

| Gas Chromatography (GC) | Derivatized Soil Extracts | Less common for phenylureas due to thermal instability, but can be used after derivatization |

Note: The choice of method depends on the required sensitivity, selectivity, and the specific environmental matrix being analyzed.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Novel Derivatives

The development of novel synthetic methodologies is crucial for expanding the chemical space around 1,1-Diethyl-3-(4-nitrophenyl)urea. A primary focus will be on creating derivatives with enhanced biological activity and tailored properties. One promising avenue involves the modification of the urea (B33335) functional group, which is known for its ability to form stable hydrogen bonds with biological targets. nih.gov

Researchers are exploring greener and more efficient synthetic routes. researchgate.net Traditional methods often rely on hazardous reagents like phosgene (B1210022). nih.gov Future strategies will likely favor phosgene substitutes such as carbonates and N,N'-carbonyldiimidazole. nih.gov Additionally, rearrangement reactions like the Curtius, Lossen, and Hofmann rearrangements, which proceed through isocyanate intermediates, offer alternative pathways to urea derivatives. nih.gov The synthesis of symmetrical and unsymmetrical ureas will continue to be a key area of investigation, allowing for the fine-tuning of molecular properties. nih.gov

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its applications. Studies on related urea compounds have shown that the initial step in many acid-catalyzed reactions is the attack of the urea on a protonated species, forming a diol intermediate. rsc.org The subsequent reaction pathway is often dictated by the stability of this intermediate and its propensity to eliminate water. rsc.org